molecular formula C19H18O6 B11478268 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11478268
M. Wt: 342.3 g/mol
InChI Key: BCUUCVOMNSFJME-BQYQJAHWSA-N
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Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE: is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzodioxole ring and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,7-dimethoxy-2H-1,3-benzodioxole and 3-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine

In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as oxidative stress pathways or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE
  • (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

Uniqueness

The uniqueness of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHOXYPHENYL)PROP-2-EN-1-ONE lies in its specific substitution pattern on the benzodioxole and methoxyphenyl rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18O6/c1-21-14-6-4-5-12(9-14)15(20)8-7-13-10-16(22-2)18-19(17(13)23-3)25-11-24-18/h4-10H,11H2,1-3H3/b8-7+

InChI Key

BCUUCVOMNSFJME-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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